

Molecular weight of Cholesteryl tridecanoate

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Compound of Interest

Compound Name: Cholesteryl tridecanoate

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Technical Guide: Cholesteryl Tridecanoate

This technical guide provides an in-depth overview of **Cholesteryl tridecanoate**, a cholesterol ester. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its physicochemical properties, detailed experimental protocols for its analysis, and a workflow for its characterization.

Physicochemical Properties of Cholesteryl Tridecanoate

Cholesteryl tridecanoate is the ester formed from the condensation of cholesterol and tridecanoic acid.^[1] It belongs to the class of sterol esters, which are important molecules in lipid storage and transport.^[2]

Property	Value	Reference
Molecular Weight	582.98 g/mol	[3]
Alternate Molecular Weight	583 g/mol	[4]
Chemical Formula	C40H70O2	[3][4]
CAS Number	25605-87-2	[3][4]
Physical Form	Solid	[3]
Purity	>99%	[3]
Synonyms	Tridecanoic acid, cholesteryl ester; Cholest-5-en-3 β -ol tridecanoate; 5-Cholesten-3 β -ol tridecanoate; Cholesterol tridecylate; Cholesterol, tridecanoate; Cholest-5-en-3-ol (3 β)-, tridecanoate	[3]

Experimental Protocols

The analysis and characterization of **Cholesteryl tridecanoate** and other cholesteryl esters typically involve a combination of chromatographic and spectrometric techniques.

Synthesis of Cholesteryl Esters

A general method for the synthesis of cholesteryl esters involves the reaction of cholesterol with a fatty acid or its derivative. For instance, cholesteryl nonanoate has been synthesized for liquid crystal studies.[5] Novel cholesteryl carbamate derivatives have been synthesized by reacting cholesteryl chloroformate with various amines, a process that can be catalyzed by 4-dimethylaminopyridine (DMAP) to reduce reaction times.[6]

Chromatographic Separation

a. Thin-Layer Chromatography (TLC): TLC is a straightforward method for the separation of cholesteryl esters from other lipids.[7]

- Stationary Phase: Silica gel plates.
- Mobile Phase: A common mobile phase for the separation of fatty acid methyl esters derived from cholesteryl esters is a mixture of hexane, diethyl ether, and acetic acid (e.g., 70:30:1, v/v/v).[7]
- Visualization: The separated spots can be visualized using a spray reagent like primuline.[7]

b. High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution for the separation of neutral lipid classes.[8]

- Stationary Phase: Normal-phase silica column.
- Mobile Phase: An isocratic mobile phase such as hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01, v/v/v/v) can achieve complete separation of cholesteryl esters, triglycerides, fatty acids, and cholesterol.[8]
- Detection: Low wavelength ultraviolet (UV) detection is commonly used.[8]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for the structural elucidation and quantification of cholesteryl esters.

a. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: GC-MS analysis of cholesteryl esters often requires a derivatization step to increase their volatility. This can involve converting the fatty acid component to a methyl ester.[2][9]
- Ionization: Electron Ionization (EI) is a common ionization method used in GC-MS.[9]

b. Liquid Chromatography-Mass Spectrometry (LC-MS):

- Ionization: Electrospray ionization (ESI) is frequently used. To enhance the ionization of the inherently nonpolar cholesteryl esters, adducts with lithium ($[M+Li]^+$) or ammonium ($[M+NH_4]^+$) ions are often formed.[2][9]

- Tandem Mass Spectrometry (MS/MS): MS/MS analysis of the lithiated adducts of cholesteryl esters often shows a characteristic neutral loss of 368.5, corresponding to the loss of the cholestane moiety. This specific fragmentation pattern is useful for the targeted detection of cholesteryl esters in complex mixtures.[2] A recently developed LC-MS method allows for the profiling of cholesterol and cholesteryl esters in biological samples without the need for derivatization.[10]

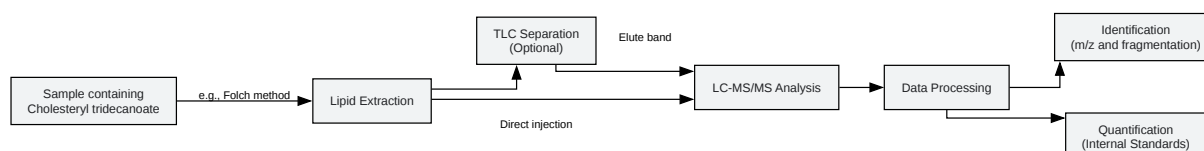
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the detailed structural characterization of cholesteryl esters.

- ^1H NMR: The proton NMR spectrum of a cholesteryl ester will show characteristic signals for the sterol backbone and the fatty acid chain. For example, in cholesteryl acetate, the vinyl proton (H6) appears as a multiplet around 5.37 ppm, and the proton at the ester linkage (H3) is found around 4.60 ppm.[11]
- ^{13}C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. In cholesteryl acetate, the carbonyl carbon of the ester group appears around 170.60 ppm, and the carbons of the double bond (C5 and C6) are observed at approximately 139.64 ppm and 122.64 ppm, respectively.[11]
- 2D NMR: Techniques like COSY and HSQC can be used to assign the complex, overlapping signals in the aliphatic region of the spectra of cholesteryl esters.[11][12]

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **Cholesteryl tridecanoate** from a biological or synthetic sample.



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